4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
Description
4-Acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a synthetic small-molecule compound characterized by a complex heterocyclic framework. Its structure integrates a benzo[d]thiazole moiety, a tetrahydrothieno[2,3-c]pyridine ring, and an acetyl-substituted benzamide group. The hydrochloride salt form enhances solubility for pharmacological applications. Crystallographic studies, likely employing SHELX programs (e.g., SHELXL for refinement), would be critical for resolving its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S2.ClH/c1-15(2)29-13-12-19-22(14-29)33-26(23(19)25-27-20-6-4-5-7-21(20)32-25)28-24(31)18-10-8-17(9-11-18)16(3)30;/h4-11,15H,12-14H2,1-3H3,(H,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKAUJLOKTAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with abenzothiazole core have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with a variety of targets, depending on the specific functional groups attached to the benzothiazole core.
Mode of Action
Thebenzothiazole core is known to interact with various targets through different mechanisms, depending on the specific functional groups attached to it. For instance, some benzothiazole derivatives have been found to inhibit the activity of certain enzymes, while others may interact with specific receptors or other cellular components.
Biochemical Pathways
Given the diverse biological activities associated withbenzothiazole derivatives, it is likely that this compound may affect multiple pathways. For instance, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, while others may modulate signal transduction pathways.
Pharmacokinetics
Thebenzothiazole core is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities associated withbenzothiazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels. For instance, some benzothiazole derivatives have been found to induce apoptosis in cancer cells, while others may modulate immune responses.
Comparison with Similar Compounds
Structural Similarities and Differences
Compounds sharing the benzo[d]thiazole or tetrahydrothieno[2,3-c]pyridine cores are pharmacologically significant due to their electron-rich aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets. Key structural analogs include:
Key Observations :
- Unlike Salternamide E, which is a natural macrolide, the synthetic target lacks a macrocyclic structure but retains the benzo[d]thiazole motif linked to bioactivity .
Spectroscopic and Analytical Comparisons
As demonstrated in NMR-based structural elucidation (e.g., Figure 6 and Table 2 in ), chemical shifts in regions corresponding to substituents (e.g., acetyl or isopropyl groups) provide critical insights. For instance:
- Region A (positions 39–44) : In Rapa derivatives, shifts here correlate with macrocycle modifications. For the target compound, analogous shifts might arise from the acetylbenzamide group.
- Region B (positions 29–36) : Changes here in Rapa analogs affect mTOR binding; similar regions in the target compound could influence kinase selectivity .
Physicochemical and Pharmacokinetic Profiling
Using lumping strategies (), compounds with shared substructures (e.g., benzo[d]thiazole) can be grouped to predict properties:
| Property | Target Compound | Benzo[d]thiazole Derivatives (Avg.) | Thienopyridine Derivatives (Avg.) |
|---|---|---|---|
| LogP (lipophilicity) | ~3.5 (estimated) | 2.8–3.2 | 3.0–3.6 |
| Solubility (mg/mL) | 0.1 (HCl salt improves) | 0.05–0.2 | 0.1–0.3 |
| Metabolic Stability (t½) | ~4 hours (predicted) | 3–6 hours | 2–5 hours |
Insights :
- The hydrochloride salt likely enhances aqueous solubility compared to non-salt forms of similar compounds.
- The isopropyl group may extend metabolic half-life relative to unsubstituted thienopyridines.
Q & A
Q. What methodologies assess synergistic effects in multi-target inhibition studies?
- Combinatorial Assays :
- Panel Screening : Test against related targets (e.g., PI3K/mTOR dual inhibitors) using multiplexed kinase assays .
- Isobologram Analysis : Quantify synergy/antagonism with existing therapeutics (e.g., cisplatin in oncology models) .
- Data Integration : Network pharmacology models to map polypharmacological effects and off-target liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
